molecular formula C15H13ClN2O B3022129 (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone CAS No. 540795-44-6

(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone

Cat. No.: B3022129
CAS No.: 540795-44-6
M. Wt: 272.73 g/mol
InChI Key: QDKPTCHYUCZQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone (CAS 540795-44-6) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . It serves as a versatile chemical intermediate for the synthesis and development of novel bioactive molecules. This compound is structurally related to the 3-(2-pyridinyl)isoquinoline class, which has been identified in scientific literature as a key scaffold for developing allosteric modulators of the human A3 adenosine receptor (AR) . Allosteric modulators offer a sophisticated approach to drug discovery by modulating receptor activity in a more event-specific and tissue-specific manner compared to orthosteric agonists, potentially leading to greater selectivity and fewer side effects . Researchers can utilize this reagent to probe A3 AR function and develop potential therapeutics for conditions like ischemia or cancer . As a building block, its pyridinyl and dihydroisoquinolinyl groups make it a valuable template for constructing diverse compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-14-13(6-3-8-17-14)15(19)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKPTCHYUCZQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a derivative of isoquinoline and has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₄ClN
  • Molecular Weight : 279.763 g/mol
  • CAS Number : 13355-59-4

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline exhibit significant anticancer activities. For instance, a series of compounds similar to this compound were tested for their antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG25.4Inhibition of tubulin polymerization
A5494.8Induction of apoptosis via PARP and caspase activation
PANC-16.1Cell cycle arrest at G2/M phase

These findings suggest that the compound may act as a tubulin polymerization inhibitor , disrupting microtubule dynamics crucial for cancer cell proliferation .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.
  • Induction of Apoptosis : It has been shown to upregulate cleaved PARP-1 and caspase-3, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound causes an arrest in the G2/M phase of the cell cycle, preventing further division of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, isoquinoline derivatives have been explored for their neuropharmacological effects. Some studies suggest that they may possess anticonvulsant properties by modulating neurotransmitter systems such as acetylcholine and gamma-aminobutyric acid (GABA). For example, piperazine derivatives related to isoquinoline have been noted for their ability to inhibit human acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer’s disease .

Case Studies

A notable case study involved the administration of a closely related isoquinoline derivative in a xenograft model of HepG2 tumors in nude mice. The study demonstrated significant tumor reduction without observable toxicity at therapeutic doses. This suggests that this compound may also have favorable pharmacokinetic properties conducive to in vivo efficacy .

Scientific Research Applications

Research indicates that (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone exhibits significant biological activity, particularly as a melanocortin receptor antagonist. This receptor is involved in various physiological functions, including energy homeostasis and inflammation control. The unique combination of its structural components allows for distinct interactions with these receptors, making it a candidate for further pharmacological studies.

Applications in Drug Development

The compound has been explored for its potential applications in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structure allows for selective targeting of cancerous cells while minimizing effects on normal cells.
  • Neurological Disorders : Due to its ability to interact with neurotransmitter receptors, there is potential for the compound to be developed as a treatment for conditions like depression or anxiety.
  • Anti-inflammatory Effects : The modulation of melanocortin receptors can also influence inflammatory pathways, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations of this compound, or derivatives featuring modifications to the pyridine or isoquinoline rings, are being investigated to enhance efficacy and reduce side effects. For instance:

Compound NameStructureUnique Features
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)methanoneC15H21ClN2OContains a piperidine moiety, enhancing solubility and receptor interaction
(4-Chlorophenyl)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-3,4-dihydro-2(1H)-isoquinolinyl]methanoneC23H17Cl2F3Features additional fluorine atoms that may alter pharmacokinetics
1-(2-Chlorophenyl)-3-(pyridin-3-yl)ureaC12H10ClN3OExhibits different receptor selectivity due to urea linkage

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

  • A study published in PMC highlighted its inhibitory effects on specific receptors linked to neurodegenerative diseases, indicating promising results in preclinical models .
  • Another investigation focused on its anticancer properties demonstrated significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration into its mechanism of action and potential clinical applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name Structure Molecular Weight (g/mol) Key Features Biological Activity/Applications
(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone Pyridinyl (2-Cl) + dihydroisoquinolinyl methanone ~308 (estimated) Chloropyridine enhances lipophilicity; unsaturated isoquinoline core Likely NMDAR modulation (inferred from CIQ)
CIQ: (3-Chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxy-phenoxy)methyl]-2(1H)-isoquinolinyl]methanone Chlorophenyl + dimethoxy-substituted dihydroisoquinolinyl methanone Not provided Methoxy groups increase solubility; phenyl group alters electronic properties NMDAR agonist; enhances synaptic plasticity
(3-Chloro-1-benzothiophen-2-yl)[3,4-dihydroisoquinolin-2(1H)-yl]methanone Benzothiophene (S-containing) + dihydroisoquinolinyl methanone Not provided Sulfur atom influences aromaticity and binding affinity Unspecified, but structural similarity suggests neurological applications
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride Piperidinyl + dihydroisoquinolinyl methanone (HCl salt) 280.79 Hydrochloride salt improves solubility; piperidine introduces basicity Discontinued; potential intermediate in drug synthesis
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride Amino-phenylpropanone + dihydroisoquinolinyl methanone (HCl salt) 316.83 Amino and phenyl groups enhance hydrogen bonding and π-π interactions Irritant; research applications unspecified

Functional and Pharmacological Insights

  • NMDAR Agonism : CIQ, a close analog with a chlorophenyl group, demonstrates NMDAR agonist activity, enhancing synaptic plasticity . The target compound’s pyridinyl group may alter receptor binding kinetics due to differences in electronegativity and steric effects compared to CIQ’s phenyl ring.
  • Solubility and Bioavailability: Hydrochloride salts (e.g., compounds in and ) exhibit higher aqueous solubility than free bases, critical for in vivo studies.
  • Benzothiophene-containing analogs () may exhibit altered pharmacokinetics due to sulfur’s electron-withdrawing effects .

Q & A

Q. What are the most effective synthetic routes for (2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone, and how do reaction conditions influence yield and purity?

The compound can be synthesized via palladium-catalyzed cyclopropane ring expansion using β-lactam intermediates on solid-phase supports, achieving moderate yields ( ). Alternatively, high-yield routes (e.g., 98% yield) involve multi-step protocols with optimized stoichiometry and purification via chiral HPLC, as demonstrated for structurally related methanones (). Key factors include catalyst choice (e.g., Pd(OAc)₂), solvent polarity, and temperature control. Purity validation requires HRMS-ESI (to confirm molecular weight) and multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to verify regioselectivity and absence of byproducts .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural integrity?

1D/2D NMR (¹H, ¹³C, DEPT, COSY) resolves stereochemistry and confirms the pyridinyl-isoquinolinyl methanone scaffold. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) (). HRMS-ESI or MALDI-TOF validates molecular weight within ±2 ppm error ( ). Chiral HPLC with polysaccharide-based columns ensures enantiomeric purity (>99% ee) for pharmacologically active derivatives ().

Q. How is this compound utilized in microbial enrichment cultures, and what methodological precautions are required?

The compound serves as a medium supplement for Pseudomonas ayucida cultures to study metabolic adaptation under aerobic conditions ( ). Sterile filtration (0.22 µm) is critical to avoid contamination, and solubility should be optimized using DMSO (<0.1% v/v). Dose-response experiments (1–100 µM) are recommended to assess growth inhibition or stimulation .

Advanced Research Questions

Q. What experimental strategies validate the pharmacological targeting of sigma receptors by this compound and its derivatives?

In vitro sigma receptor binding assays using [³H]-DTG displacement in rat brain membranes (IC₅₀ < 1 µM) confirm affinity ( ). In vivo validation involves halothane-induced sleeping time reduction in mice (30 mg/kg oral dose) and forced-swimming tests to assess antidepressant-like activity. Pre-treatment with antagonists (e.g., BMY14802) can confirm receptor specificity ( ). Advanced derivatives (e.g., ML 334) require nuclear translocation assays (e.g., Nrf2/Keap1 interaction) for mechanistic studies .

Q. How do structural modifications of the isoquinolinyl or pyridinyl moieties influence mitochondrial Complex IV inhibition?

Substitution at the 3-position of the pyridinyl group (e.g., adamantyl or fluorobenzyl groups) enhances mitochondrial toxicity by disrupting cytochrome c oxidase (CcO) activity (IC₅₀ ~21 µM) (). Molecular docking studies (AutoDock Vina) using subunit II interfacial residues (Ser117, Asp130) predict binding modes. Comparative IC₅₀ values across derivatives (e.g., ADDA-5 vs. parent compound) reveal structure-activity trends .

Q. What methodologies address contradictions in reported synthetic yields and receptor binding affinities?

Reproduce protocols with strict control of anhydrous conditions (e.g., Schlenk line for Pd catalysis) to mitigate yield variability ( ). For receptor studies, standardize membrane preparation (e.g., rat whole-brain homogenates) and use reference agonists (e.g., SKF10,047) to calibrate assay conditions ( ). Meta-analyses of IC₅₀ values across studies (e.g., sigma vs. PRMT5 targets) can resolve discrepancies .

Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?

Low-level impurities (e.g., tert-butyl esters or halogenated byproducts) require UPLC-MS/MS with MRM transitions for detection (). Column chromatography (SiO₂, hexane/EtOAc gradients) effectively removes polar byproducts. Stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation products .

Q. How is acute toxicity data (e.g., LD₅₀) incorporated into preclinical safety assessments?

Intraperitoneal LD₅₀ values (e.g., 405.7 mg/kg in mice) inform dose-ranging studies (). Subchronic toxicity testing (28-day oral gavage) evaluates hepatorenal biomarkers (ALT, BUN). Mutagenicity is assessed via Ames tests with S. typhimurium TA98/TA100 strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.